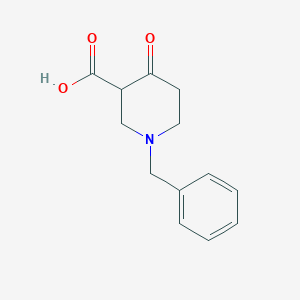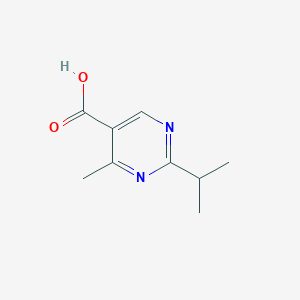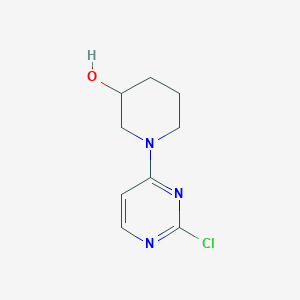
5-氟-2,3-二氢苯并呋喃
描述
5-Fluoro-2,3-dihydrobenzofuran is a useful research compound. Its molecular formula is C8H7FO and its molecular weight is 138.14 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Fluoro-2,3-dihydrobenzofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Fluoro-2,3-dihydrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2,3-dihydrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性化合物合成
2,3-二氢苯并呋喃骨架是许多天然产物和生物活性分子中的核心结构。研究的重点在于开发该骨架的功能化方法,以获取多种化合物。例如,Xiaoye Yu 等人(2022 年)的一项研究重点介绍了芳酰氟作为双功能试剂用于苯并呋喃的脱芳构氟酰基化,从而生成 3-芳酰基-2-氟-2,3-二氢苯并呋喃。该方法展示了广泛的底物范围和较高的官能团兼容性,提供了一种合成复杂二氢苯并呋喃衍生物的通用方法 (Yu 等人,2022 年).
不对称合成和天然产物衍生物
2,3-二氢苯并呋喃的不对称合成已被探索为通往天然产物衍生物和潜在药物的途径。Leticia Jiménez-González 及其同事(2006 年)报道了芳香醛与 2,3-二氢苯并氧杂硅的银催化缩合,从而导致顺式异黄酮的新型对映选择性合成,顺式异黄酮是一类具有抗真菌特性的天然化合物 (Jiménez-González 等人,2006 年).
电化学氟化
电化学方法已被用于有机化合物的氟化,包括氟化 2,3-二氢苯并呋喃衍生物的合成。K. Dawood 和 T. Fuchigami(2004 年)的一项研究展示了苯并呋喃衍生物的有效阳极氟化,从而选择性地生成氟化产物。该方法为将氟原子掺入有机分子开辟了新途径,从而增强了它们在药物开发和其他应用中的性能 (Dawood 和 Fuchigami,2004 年).
新型合成路线
研究还集中在开发 3-取代的 2,3-二氢苯并呋喃的新型合成路线。Abdul Kadar Shaikh 和 G. Varvounis(2014 年)提出了一种区域选择性一锅合成方法,涉及氟化物诱导的脱硅基化,从而生成邻醌甲基中间体。该方法突出了高效合成 2,3-二氢苯并呋喃衍生物的潜力,可用于药物发现和新材料的开发 (Shaikh 和 Varvounis,2014 年).
未来方向
作用机制
Target of Action
5-Fluoro-2,3-dihydrobenzofuran, a benzofuran derivative, is known to interact with various biological targets. Benzofuran compounds are ubiquitous in nature and have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Mode of Action
It is known that benzofuran derivatives can stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain . This suggests that 5-Fluoro-2,3-dihydrobenzofuran may interact with its targets in a similar manner, leading to changes in neurotransmitter release and neuronal activity.
Biochemical Pathways
Benzofuran and its derivatives, including 5-Fluoro-2,3-dihydrobenzofuran, are key structural motifs and pharmacophores in many bioactive natural products and synthetic compounds They are involved in various biochemical pathways, although the specific pathways affected by 5-Fluoro-2,3-dihydrobenzofuran are not well-documented
Pharmacokinetics
It is known that benzofuran derivatives have been used in the treatment of various diseases, suggesting that they have favorable pharmacokinetic properties .
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that 5-Fluoro-2,3-dihydrobenzofuran may have similar effects.
Action Environment
The action, efficacy, and stability of 5-Fluoro-2,3-dihydrobenzofuran can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound
生化分析
Biochemical Properties
5-Fluoro-2,3-dihydrobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Fluoro-2,3-dihydrobenzofuran has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 5-Fluoro-2,3-dihydrobenzofuran can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of 5-Fluoro-2,3-dihydrobenzofuran on various types of cells and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Fluoro-2,3-dihydrobenzofuran can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses, thereby impacting cellular homeostasis and function .
Molecular Mechanism
At the molecular level, 5-Fluoro-2,3-dihydrobenzofuran exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, 5-Fluoro-2,3-dihydrobenzofuran can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate or inhibit receptor-mediated signaling pathways by binding to receptor proteins and altering their conformation and activity . These interactions can lead to changes in gene expression, enzyme activity, and cellular responses.
Temporal Effects in Laboratory Settings
The effects of 5-Fluoro-2,3-dihydrobenzofuran can change over time in laboratory settings. Studies have shown that the stability and degradation of 5-Fluoro-2,3-dihydrobenzofuran can influence its long-term effects on cellular function . For example, prolonged exposure to 5-Fluoro-2,3-dihydrobenzofuran can lead to the accumulation of degradation products, which may have different biological activities compared to the parent compound . Additionally, the temporal effects of 5-Fluoro-2,3-dihydrobenzofuran can vary depending on the experimental conditions, such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2,3-dihydrobenzofuran vary with different dosages in animal models. At low doses, 5-Fluoro-2,3-dihydrobenzofuran may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . The threshold effects observed in these studies highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
5-Fluoro-2,3-dihydrobenzofuran is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway involves the cytochrome P450 enzymes, which catalyze the oxidation of 5-Fluoro-2,3-dihydrobenzofuran to form reactive intermediates . These intermediates can undergo further metabolic reactions, such as conjugation with glutathione or glucuronic acid, leading to the formation of more water-soluble metabolites that can be excreted from the body . The effects of 5-Fluoro-2,3-dihydrobenzofuran on metabolic flux and metabolite levels can vary depending on the specific metabolic pathway and the presence of other interacting compounds .
Transport and Distribution
The transport and distribution of 5-Fluoro-2,3-dihydrobenzofuran within cells and tissues are mediated by various transporters and binding proteins. For instance, 5-Fluoro-2,3-dihydrobenzofuran can be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of 5-Fluoro-2,3-dihydrobenzofuran within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.
属性
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVTXINZFWRQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625470 | |
| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245762-35-0 | |
| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluor-2,3-dihydrobenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Fluoro-2,3-dihydrobenzofuran in medicinal chemistry?
A1: While 5-Fluoro-2,3-dihydrobenzofuran itself doesn't possess direct biological activity as described in the provided research, it serves as a crucial building block in synthesizing more complex molecules with potential therapeutic applications. Specifically, it acts as a fragment within the structure of 5-(4-(5-fluoro-2,3-dihydrobenzofuran-7-yl)-2-hydroxy-4-methyl-2-(trifluoromethyl)pentylamino)-2-methylquinoline. This quinoline derivative exhibits anti-inflammatory properties by inhibiting lipopolysaccharide-induced cytokine interleukin-8 secretion in the human monocyte cell line THP-1. [] This highlights the importance of 5-Fluoro-2,3-dihydrobenzofuran as a starting point for developing novel drug candidates.
Q2: How is 5-Fluoro-2,3-dihydrobenzofuran synthesized?
A2: The synthesis of 5-Fluoro-2,3-dihydrobenzofuran involves a three-step process starting from 4-fluorophenol: []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














